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molecular formula C7H10O4 B1590783 Ethyl 2-formyl-3-oxobutanoate CAS No. 33142-24-4

Ethyl 2-formyl-3-oxobutanoate

Cat. No. B1590783
M. Wt: 158.15 g/mol
InChI Key: FOYKDKLMRIXURJ-UHFFFAOYSA-N
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Patent
US07087634B2

Procedure details

Similar to Example 1, equimolar amounts of 2-pyridylhydrazine and 2-formyl-3-oxo-butyric acid ethyl ester were combined in a solution of 50% pyridine in ethanol. Analysis showed that the resulting solid was determined to be the named product (m.p. 49° C.–50° C.).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][NH2:8].[CH2:9]([O:11][C:12](=[O:19])[CH:13]([CH:17]=O)[C:14](=O)[CH3:15])[CH3:10].N1C=CC=CC=1>C(O)C>[CH2:9]([O:11][C:12]([C:13]1[C:14]([CH3:15])=[N:8][N:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:17]=1)=[O:19])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C)=O)C=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C(=NN(C1)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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